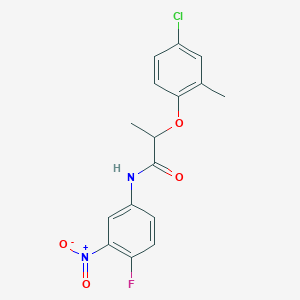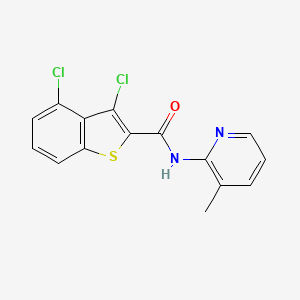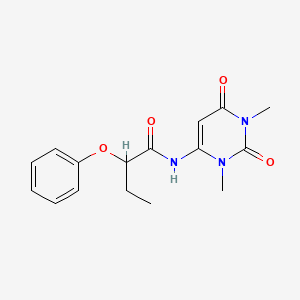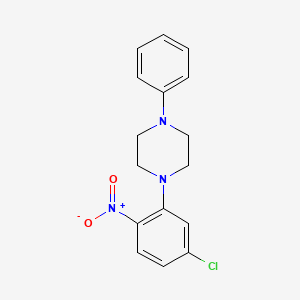METHANONE](/img/structure/B4035265.png)
[2,5-DIMETHYL-4-(1-NAPHTHYLCARBONYL)PIPERAZINO](1-NAPHTHYL)METHANONE
Overview
Description
2,5-DIMETHYL-4-(1-NAPHTHYLCARBONYL)PIPERAZINOMETHANONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with naphthyl groups and a methanone moiety. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 2,5-DIMETHYL-4-(1-NAPHTHYLCARBONYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides under controlled conditions.
Substitution with Naphthyl Groups: The piperazine ring is then subjected to substitution reactions with naphthyl halides in the presence of a base, such as potassium carbonate, to introduce the naphthyl groups.
Introduction of the Methanone Moiety:
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2,5-DIMETHYL-4-(1-NAPHTHYLCARBONYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the methanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthyl rings, allowing for further functionalization with groups like nitro, halogen, or alkyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include functionalized derivatives of the original compound.
Scientific Research Applications
2,5-DIMETHYL-4-(1-NAPHTHYLCARBONYL)PIPERAZINOMETHANONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design and development.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,5-DIMETHYL-4-(1-NAPHTHYLCARBONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
When compared to similar compounds, 2,5-DIMETHYL-4-(1-NAPHTHYLCARBONYL)PIPERAZINOMETHANONE stands out due to its unique combination of structural features and chemical properties. Similar compounds include:
Naphthyl-substituted Piperazines: These compounds share the piperazine ring and naphthyl groups but may differ in the position or type of substituents.
Methanone-containing Piperazines: These compounds have a methanone group attached to the piperazine ring but may lack the naphthyl groups.
The uniqueness of 2,5-DIMETHYL-4-(1-NAPHTHYLCARBONYL)PIPERAZINOMETHANONE lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[2,5-dimethyl-4-(naphthalene-1-carbonyl)piperazin-1-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O2/c1-19-17-30(28(32)26-16-8-12-22-10-4-6-14-24(22)26)20(2)18-29(19)27(31)25-15-7-11-21-9-3-5-13-23(21)25/h3-16,19-20H,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFOJVZFZQEGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)C2=CC=CC3=CC=CC=C32)C)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-({[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}imino)diethanol](/img/structure/B4035190.png)
![2-Phenoxy-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B4035200.png)
![N-(4-acetylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]butanamide](/img/structure/B4035203.png)


![7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B4035225.png)
![3-{[(2-phenylethyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4035227.png)



![methyl 5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4035245.png)

![2-PHENYL-N-(3-{4-[3-(2-PHENYLACETAMIDO)PROPYL]PIPERAZIN-1-YL}PROPYL)ACETAMIDE](/img/structure/B4035252.png)

